2-(Cyclobutylmethoxy)aniline
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Overview
Description
2-(Cyclobutylmethoxy)aniline is an organic compound with the molecular formula C11H15NO. It is characterized by the presence of an aniline group substituted with a cyclobutylmethoxy group. This compound is of interest in various fields of scientific research due to its unique chemical structure and properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Cyclobutylmethoxy)aniline typically involves the nucleophilic substitution of an appropriate aniline derivative with a cyclobutylmethoxy group. One common method is the reaction of 2-nitroaniline with cyclobutylmethanol in the presence of a base, followed by reduction of the nitro group to an amine. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like palladium on carbon for the reduction step .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-pressure hydrogenation for the reduction step is common in industrial settings .
Chemical Reactions Analysis
Types of Reactions
2-(Cyclobutylmethoxy)aniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions typically target the aniline group, converting it to the corresponding amine.
Substitution: The aniline group can participate in electrophilic aromatic substitution reactions, such as nitration, halogenation, and sulfonation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas in the presence of palladium on carbon is a typical reducing agent.
Substitution: Reagents like nitric acid for nitration, bromine for bromination, and sulfuric acid for sulfonation are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nitration of this compound yields nitro derivatives, while reduction produces the corresponding amine .
Scientific Research Applications
2-(Cyclobutylmethoxy)aniline has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds and as a building block in the development of new materials.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-(Cyclobutylmethoxy)aniline involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of various enzymes and receptors, depending on its structure and functional groups. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The exact molecular targets and pathways involved are subjects of ongoing research .
Comparison with Similar Compounds
Similar Compounds
Aniline: A simpler aromatic amine with a similar structure but lacking the cyclobutylmethoxy group.
2-Methoxyaniline: Similar to 2-(Cyclobutylmethoxy)aniline but with a methoxy group instead of a cyclobutylmethoxy group.
Cyclobutylamine: Contains the cyclobutyl group but lacks the aromatic aniline structure.
Uniqueness
This compound is unique due to the presence of both the cyclobutylmethoxy group and the aniline structure. This combination imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry .
Properties
Molecular Formula |
C11H15NO |
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Molecular Weight |
177.24 g/mol |
IUPAC Name |
2-(cyclobutylmethoxy)aniline |
InChI |
InChI=1S/C11H15NO/c12-10-6-1-2-7-11(10)13-8-9-4-3-5-9/h1-2,6-7,9H,3-5,8,12H2 |
InChI Key |
KKIACMJRRFLKIL-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(C1)COC2=CC=CC=C2N |
Origin of Product |
United States |
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